molecular formula C17H13N3OS2 B2896110 3-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide CAS No. 394227-42-0

3-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide

Cat. No.: B2896110
CAS No.: 394227-42-0
M. Wt: 339.43
InChI Key: ZASKLEZMDLGGMF-UHFFFAOYSA-N
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Description

3-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex heterocyclic compound featuring a tricyclic core with sulfur (thia) and nitrogen (aza) substitutions.

Properties

IUPAC Name

3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-9-4-3-5-11(8-9)16(21)20-17-19-12-6-7-13-14(15(12)23-17)18-10(2)22-13/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASKLEZMDLGGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole and benzothiazole rings through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization of the rings .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and benzothiazole rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Metrics:

  • Tanimoto and Dice Coefficients : These indices quantify structural overlap using molecular fingerprints. For example, the US-EPA CompTox Dashboard applies a Tanimoto threshold of >0.8 to identify analogs, a method validated for virtual screening and read-across predictions .
  • Molecular Networking : LC/MS-based cosine scores (0–1 scale) group compounds with similar fragmentation patterns, aiding in dereplication .

Table 1: Structural Comparison of Tricyclic Benzamide Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
Target Compound N/A Not Provided Not Provided 3,10-dithia-5,12-diaza core; 3-methylbenzamide substituent
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methoxybenzamide 892854-74-9 C₁₆H₁₂N₂O₄S 328.34 4,6-dioxa-10-thia-12-azatricyclo core; 4-methoxybenzamide substituent
N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine 892733-61-8 C₂₂H₁₉N₅O₄S₂ 481.6 5-thia-1,8,11,12-tetraazatricyclo core; 4-methylbenzenesulfonyl and dimethoxyphenyl groups

Key Observations :

Heteroatom Arrangement : The target compound’s 3,10-dithia-5,12-diaza core distinguishes it from ’s 4,6-dioxa-10-thia system and ’s 5-thia-1,8,11,12-tetraaza scaffold. These variations influence electronic properties and binding affinities.

Bioactivity and Functional Insights

  • Bioactivity Clustering : Hierarchical clustering based on bioactivity profiles (e.g., NCI-60 dataset) links structurally similar compounds to shared targets, such as kinase or HDAC inhibition . For instance, aglaithioduline’s ~70% similarity to SAHA (a histone deacetylase inhibitor) underscores the predictive value of structural alignment .
  • Kinase Inhibitor Potential: Analogous tricyclic compounds in and show affinity for kinases like GSK3, suggesting the target compound may share similar modes of action due to its heterocyclic core .

Q & A

Q. What are the key challenges in synthesizing this tricyclic benzamide derivative, and how are they addressed methodologically?

The synthesis involves constructing a tricyclic core with sulfur and nitrogen heteroatoms via cyclization reactions. Key challenges include controlling regioselectivity during dithia/diaza ring formation and functionalizing the benzamide group. A stepwise approach is recommended:

  • Core assembly : Use sulfur-containing reagents (e.g., Lawesson’s reagent) for cyclization under inert atmospheres to prevent oxidation .
  • Functionalization : Introduce the 3-methylbenzamide group via amide coupling (e.g., EDC/HOBt activation) in anhydrous conditions to minimize hydrolysis .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates and final product .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry of the tricyclic core and benzamide substitution patterns. Aromatic protons in the benzamide group typically appear as doublets at δ 7.2–8.1 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]+^+ for C₁₈H₁₃N₃O₃S₂: 383.44) .
  • X-ray crystallography : Resolves bond angles and torsion angles in the tricyclic system, critical for understanding steric effects .

Q. What preliminary assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values <10 μM suggest high potency) .
  • Antimicrobial activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for its synthesis?

Discrepancies in cyclization pathways (e.g., [1,3]-sigmatropic shifts vs. radical mechanisms) can be addressed via:

  • DFT calculations : Compare activation energies of competing pathways using Gaussian or ORCA software. For example, B3LYP/6-31G(d) optimizes transition states for sulfur insertion steps .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
  • Machine learning : Train models on similar tricyclic syntheses to predict optimal catalysts (e.g., Pd/C vs. CuI) .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Stepwise optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, increasing reaction temperature from 25°C to 80°C improves cyclization yields by 30% .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc-protection of amines) to prevent side reactions during benzamide coupling .
  • Flow chemistry : Continuous flow systems enhance reproducibility in diazotization steps, reducing byproduct formation .

Q. How does the compound’s electronic structure influence its binding to biological targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts interactions with ATP-binding pockets (e.g., hydrogen bonding between benzamide carbonyl and kinase residues) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing methyl vs. methoxy groups) with IC₅₀ values .
  • Spectroscopic probes : Fluorescent labeling (e.g., FITC conjugation) tracks cellular uptake and target engagement in real-time .

Methodological Recommendations

  • Contradiction resolution : Cross-validate NMR and X-ray data to confirm regiochemistry discrepancies in cyclization products .
  • Advanced purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for >95% purity in pharmacological assays .
  • Toxicity profiling : Conduct Ames tests and hepatocyte viability assays early to prioritize lead candidates .

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